molecular formula C17H19NO2 B3853984 N-[2-(allyloxy)benzyl]-2-methoxyaniline

N-[2-(allyloxy)benzyl]-2-methoxyaniline

Cat. No.: B3853984
M. Wt: 269.34 g/mol
InChI Key: HHBKFAWSMLXNDI-UHFFFAOYSA-N
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Description

N-[2-(Allyloxy)benzyl]-2-methoxyaniline is a synthetic aromatic amine featuring a benzyl group substituted with an allyloxy moiety at the 2-position and a methoxy-aniline group. This compound is structurally characterized by its electron-rich aromatic system, which arises from the methoxy group (electron-donating) and the allyloxy side chain.

Properties

IUPAC Name

2-methoxy-N-[(2-prop-2-enoxyphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-12-20-16-10-6-4-8-14(16)13-18-15-9-5-7-11-17(15)19-2/h3-11,18H,1,12-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBKFAWSMLXNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC2=CC=CC=C2OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with N-[2-(allyloxy)benzyl]-2-methoxyaniline, enabling comparative analysis:

Compound Name (Reference) Key Structural Features Functional Reactivity Synthesis Yield (If Reported)
N-(2-(2-Bromo-4-ethyl-6-methoxyphenoxy)ethyl)-4-methoxyaniline (3Gc1) Bromo, ethyl, methoxy substituents; ethyl linker Electrophilic substitution, potential for Suzuki coupling 72% (reported)
N-(2-(2-Bromo-6-methoxy-4-propylphenoxy)ethyl)-2-methoxyaniline (2Gc2) Propyl, methoxy groups; ethyl linker Similar to 3Gc1; steric effects from propyl 68% (reported)
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline Fluorobenzyl, furanylmethoxy H-bond acceptor (fluorine), rigid furan ring Not reported
m-Methoxyaniline (m-Anisidine) Methoxy at meta position Base for electrophilic aromatic substitution Commercial availability

Key Observations:

  • Substituent Effects: Bromo and alkyl groups in 3Gc1 and 2Gc2 enhance steric bulk, reducing yields compared to simpler methoxyanilines . The allyloxy group in the target compound may offer better synthetic flexibility than rigid furan or fluorinated analogs .
  • Electronic Properties: Methoxy groups in all compounds donate electron density to the aromatic ring, but allyloxy’s electron-rich nature could enhance nucleophilic reactivity compared to halogens (e.g., bromo in 3Gc1) .
  • Thermodynamics: Spontaneous formation of related benzamide derivatives at room temperature (ΔG < 0) suggests that allyloxy-containing analogs may also favor synthesis under mild conditions .

Physicochemical Properties

  • Molecular Weight and H-Bonding: The fluorobenzyl analog (301.36 g/mol, 1 H-bond donor) is lighter than the target compound (estimated ~285 g/mol), but allyloxy’s flexibility may improve solubility in non-polar solvents.
  • NMR Shifts: Methoxy groups in 2Gc2 and 3Gc1 show characteristic ¹H NMR signals at δ 3.7–3.9 ppm, consistent with the target compound’s expected profile . Allyloxy protons would likely appear as multiplets near δ 5–6 ppm.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(allyloxy)benzyl]-2-methoxyaniline
Reactant of Route 2
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N-[2-(allyloxy)benzyl]-2-methoxyaniline

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